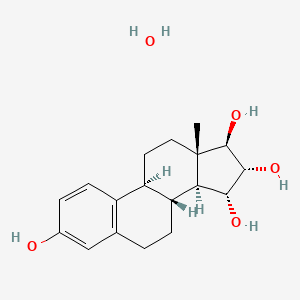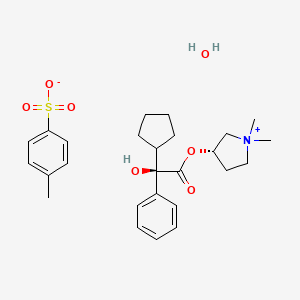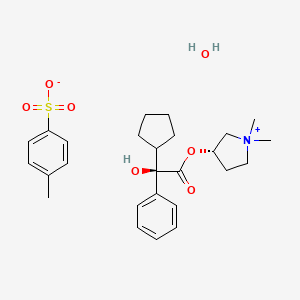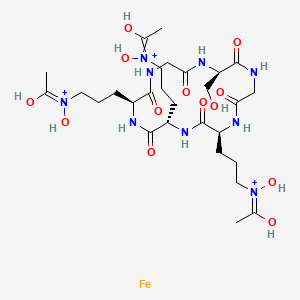
(5E,7E,9)-decatrien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E,7E,9)-decatrien-2-one is an organic compound characterized by its unique structure featuring three conjugated double bonds and a ketone functional group. This compound is part of the alkenone family, which is known for its applications in various scientific fields due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E,7E,9)-decatrien-2-one typically involves the use of alkenes and alkynes as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated triene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the conjugated triene system. The reaction is typically conducted at elevated temperatures and pressures to optimize the reaction rate and product formation.
Análisis De Reacciones Químicas
Types of Reactions
(5E,7E,9)-decatrien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bonds in the compound can participate in electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or acids (sulfuric acid) are employed under controlled conditions to achieve substitution.
Major Products Formed
Oxidation: Epoxides, diols
Reduction: Alcohols
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
(5E,7E,9)-decatrien-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials due to its reactive double bonds.
Mecanismo De Acción
The mechanism of action of (5E,7E,9)-decatrien-2-one involves its interaction with various molecular targets, primarily through its conjugated double bonds and ketone group. These functional groups allow the compound to participate in nucleophilic and electrophilic reactions, which can modulate biological pathways. For instance, the compound may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
(5E,7E)-9-oxooctadeca-5,7-dienoic acid: Similar structure but with a longer carbon chain and an additional carboxylic acid group.
(5Z,7E)-9,10-seco-5,7,10(19)-cholestatriene: A related compound with a similar conjugated system but different functional groups.
Uniqueness
(5E,7E,9)-decatrien-2-one is unique due to its specific arrangement of double bonds and the presence of a ketone group, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(5E,7E)-deca-5,7,9-trien-2-one |
InChI |
InChI=1S/C10H14O/c1-3-4-5-6-7-8-9-10(2)11/h3-7H,1,8-9H2,2H3/b5-4+,7-6+ |
Clave InChI |
YYXSUQQUWMLOOB-YTXTXJHMSA-N |
SMILES isomérico |
CC(=O)CC/C=C/C=C/C=C |
SMILES canónico |
CC(=O)CCC=CC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![sodium;2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate](/img/structure/B10819159.png)



![cyclo[N(Me)Ala-bAla-D-OLeu-Pro-DL-Val-N(Me)Val]](/img/structure/B10819186.png)


![(2Z,6E,10E)-13-[(2R)-6-hydroxy-2,8-dimethyl-3,4-dihydro-2H-1-benzopyran-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid](/img/structure/B10819205.png)






